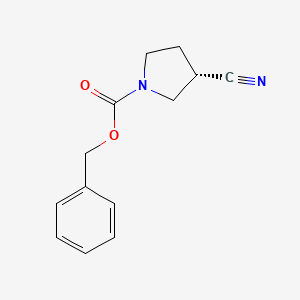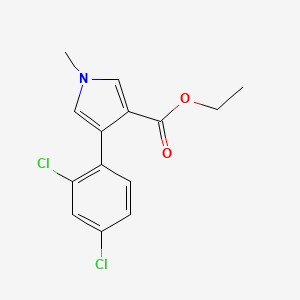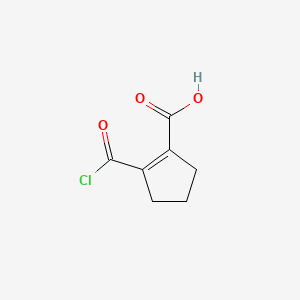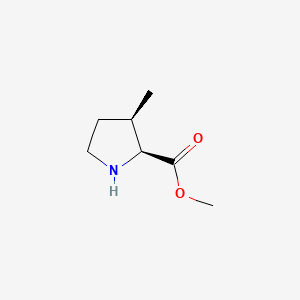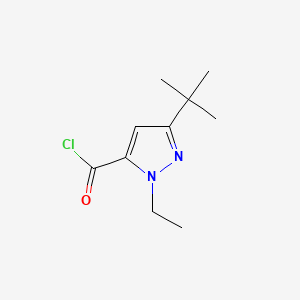
3-(tert-Butyl)-1-ethyl-1H-pyrazole-5-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(tert-Butyl)-1-ethyl-1H-pyrazole-5-carbonyl chloride is a chemical compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are highly valued in organic synthesis and have diverse applications in various sectors, including medicine and agriculture .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-1-ethyl-1H-pyrazole-5-carbonyl chloride typically involves the reaction of 3-tert-butyl-1-ethyl-1H-pyrazole with thionyl chloride (SOCl₂) under reflux conditions. This reaction converts the carboxylic acid group into a carbonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound often utilize continuous flow reactors to ensure efficient and scalable synthesis. The use of heterogeneous catalysts, such as Amberlyst-70, can enhance the reaction efficiency and provide eco-friendly attributes .
Análisis De Reacciones Químicas
Types of Reactions
3-(tert-Butyl)-1-ethyl-1H-pyrazole-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form amides or esters.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation can convert the pyrazole ring into more complex structures using oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for converting carboxylic acids to carbonyl chlorides.
Lithium Aluminum Hydride (LiAlH₄): A strong reducing agent for converting carbonyl groups to alcohols.
Potassium Permanganate (KMnO₄): An oxidizing agent for modifying the pyrazole ring.
Major Products Formed
Amides and Esters: Formed through substitution reactions.
Alcohols: Formed through reduction reactions.
Oxidized Pyrazoles: Formed through oxidation reactions.
Aplicaciones Científicas De Investigación
3-(tert-Butyl)-1-ethyl-1H-pyrazole-5-carbonyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(tert-Butyl)-1-ethyl-1H-pyrazole-5-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the pyrazole derivative formed .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-5-tert-butyl-1H-pyrazole: Similar in structure but contains an amino group instead of a carbonyl chloride group.
tert-Butyl 3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate: Contains a carboxylate group instead of a carbonyl chloride group.
Uniqueness
3-(tert-Butyl)-1-ethyl-1H-pyrazole-5-carbonyl chloride is unique due to its specific functional group, which allows for versatile chemical modifications and applications in various fields .
Propiedades
Número CAS |
167889-79-4 |
|---|---|
Fórmula molecular |
C10H15ClN2O |
Peso molecular |
214.693 |
Nombre IUPAC |
5-tert-butyl-2-ethylpyrazole-3-carbonyl chloride |
InChI |
InChI=1S/C10H15ClN2O/c1-5-13-7(9(11)14)6-8(12-13)10(2,3)4/h6H,5H2,1-4H3 |
Clave InChI |
NAYGFPLSJSTADA-UHFFFAOYSA-N |
SMILES |
CCN1C(=CC(=N1)C(C)(C)C)C(=O)Cl |
Sinónimos |
1H-Pyrazole-5-carbonyl chloride, 3-(1,1-dimethylethyl)-1-ethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclopent[b]-1,4-oxazine-5,7(2H,6H)-dione, tetrahydro- (9CI)](/img/new.no-structure.jpg)
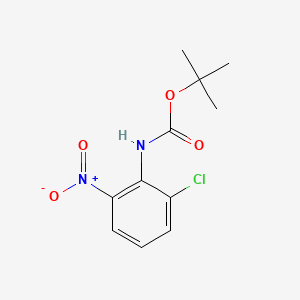
![6-Hydroxy-7,8,9,10-tetrahydro-6h-[1,2,5]oxadiazolo[4,3-c]carbazol-3-ium-3-olate](/img/structure/B574594.png)
![1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-9-amine](/img/structure/B574599.png)
